In-Depth Technical Guide: 4-Isopropylphenyl Isothiocyanate (CAS 89007-45-4)
In-Depth Technical Guide: 4-Isopropylphenyl Isothiocyanate (CAS 89007-45-4)
Abstract: This document provides a comprehensive technical overview of 4-Isopropylphenyl isothiocyanate (CAS No. 89007-45-4), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, spectral characteristics, and potential as a scaffold in therapeutic discovery. While specific biological data on this compound is limited, this guide contextualizes its potential by drawing parallels with well-studied isothiocyanates, thereby highlighting opportunities for future research. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
4-Isopropylphenyl isothiocyanate, also known as 1-isothiocyanato-4-propan-2-ylbenzene, is an aromatic organosulfur compound featuring the highly reactive isothiocyanate (-N=C=S) functional group. This moiety is the cornerstone of its chemical utility and biological potential. Isothiocyanates (ITCs) as a class are abundant in cruciferous vegetables and are renowned for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
The strategic value of the 4-isopropylphenyl isothiocyanate scaffold lies in the combination of the reactive ITC "warhead" with a lipophilic isopropyl-substituted phenyl ring. This structure provides a valuable starting point for library synthesis in drug discovery, allowing for systematic exploration of structure-activity relationships (SAR). The isopropyl group increases lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets, while the ITC group provides a reactive handle for covalent modification or the formation of derivatives like thioureas.
This guide will dissect the molecule's properties, provide validated experimental protocols, and explore its potential applications from the perspective of a senior application scientist, emphasizing the causality behind its chemical behavior and potential therapeutic relevance.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its effective use in a laboratory setting, from designing reaction conditions to formulating for biological assays.
A placeholder for the 2D structure of 4-Isopropylphenyl isothiocyanate.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 89007-45-4 | [2][3] |
| Molecular Formula | C₁₀H₁₁NS | [2][3] |
| Molecular Weight | 177.27 g/mol | [2] |
| Appearance | Liquid | Matrix Scientific |
| Boiling Point | 140-150 °C / 15 Torr | Matrix Scientific |
| Density | 1.03 g/mL | Matrix Scientific |
| IUPAC Name | 1-isothiocyanato-4-propan-2-ylbenzene | [2] |
| Common Synonyms | p-Cumenyl isothiocyanate, 4-(1-Methylethyl)phenyl isothiocyanate | [2] |
Spectroscopic Profile: A Guide to Characterization
Correctly identifying and confirming the purity of a compound is paramount. This section provides an expert analysis of the expected spectroscopic data for 4-isopropylphenyl isothiocyanate.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the intense, characteristic absorption of the isothiocyanate group.
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Causality: The -N=C=S group undergoes a strong asymmetric stretching vibration, which is highly diagnostic. This band is notably broad in isothiocyanates compared to the sharper C≡N stretch in nitriles or the C=O stretch in ketones.[4] This broadening arises from Fermi resonance and rotational isomers.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100-2000 | Strong, Broad | -N=C=S Asymmetric Stretch (Key Diagnostic Peak) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2870 | Medium-Strong | Aliphatic C-H Stretch (Isopropyl group) |
| ~1605, ~1500 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~830 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The expected spectrum is relatively simple and reflects the molecule's symmetry.
3.2.1 ¹H NMR Spectroscopy
The para-substitution pattern and the free rotation of the isopropyl group lead to a clean, predictable spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | Doublet | 2H | Ar-H (ortho to NCS) | Aromatic protons adjacent to the electron-withdrawing isothiocyanate group are deshielded. They appear as a doublet due to coupling with the other set of aromatic protons. |
| ~7.15 | Doublet | 2H | Ar-H (ortho to Isopropyl) | Aromatic protons adjacent to the weakly electron-donating isopropyl group. They appear as a doublet coupled to the protons ortho to the NCS group. |
| ~2.95 | Septet | 1H | -CH (CH₃)₂ | The methine proton is split by the six equivalent methyl protons into a septet (n+1 rule). |
| ~1.25 | Doublet | 6H | -CH(CH₃ )₂ | The six methyl protons are equivalent and are split by the single methine proton into a doublet. |
3.2.2 ¹³C NMR Spectroscopy
The ¹³C spectrum confirms the number of unique carbon environments.
-
Expert Insight: A crucial feature in the ¹³C NMR spectra of isothiocyanates is the signal for the -N=C =S carbon. This carbon often appears as a very broad, low-intensity signal, or may not be observed at all.[5] This "near-silence" is due to quadrupolar broadening from the adjacent ¹⁴N nucleus and the specific relaxation dynamics of this sp-hybridized carbon, a key diagnostic feature that prevents misinterpretation of a missing peak as an impurity.[5]
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149 | C -CH(CH₃)₂ | Aromatic quaternary carbon attached to the isopropyl group, deshielded. |
| ~135 | -N=C=S | Isothiocyanate carbon. Signal is expected to be very broad and weak. |
| ~130 | C -NCS | Aromatic quaternary carbon attached to the NCS group. |
| ~127 | Ar-C H (ortho to Isopropyl) | Aromatic methine carbons. |
| ~125 | Ar-C H (ortho to NCS) | Aromatic methine carbons. |
| ~34 | -C H(CH₃)₂ | Aliphatic methine carbon. |
| ~24 | -CH(C H₃)₂ | Aliphatic methyl carbons. |
Synthesis and Reactivity: A Practical Guide
The utility of 4-isopropylphenyl isothiocyanate in research and development stems from its straightforward synthesis and the versatile reactivity of the ITC group.
Recommended Synthesis Protocol
The most common and reliable method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl source. While historically toxic reagents like thiophosgene were used, modern methods often employ carbon disulfide (CS₂) followed by a desulfurization agent.[6]
Synthesis workflow for 4-Isopropylphenyl Isothiocyanate.
Step-by-Step Methodology:
-
Dithiocarbamate Salt Formation:
-
To a stirred solution of 4-isopropylaniline (1.0 eq) and triethylamine (2.5 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.
-
Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbon of CS₂. The base (triethylamine) facilitates the reaction by deprotonating the amine and stabilizing the resulting dithiocarbamate salt.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (Tosyl Chloride, 1.2 eq) in the same solvent dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Causality: The tosyl chloride activates the dithiocarbamate salt, making it susceptible to intramolecular cyclization and subsequent decomposition, which eliminates sulfur and forms the stable isothiocyanate N=C=S bond.
-
-
Workup and Purification:
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure liquid product.
-
Core Reactivity: Building Block for Thioureas
The primary utility of isothiocyanates in drug development is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas. This reaction is typically clean, high-yielding, and proceeds under mild conditions. Thioureas are prevalent scaffolds in medicinal chemistry with a wide range of biological activities.
Reaction of an isothiocyanate with an amine to form a thiourea.
Representative Protocol (Formation of a Thiourea):
-
Dissolve 4-isopropylphenyl isothiocyanate (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of a primary amine (e.g., benzylamine, 1.0 eq) in THF to the reaction mixture.
-
Stir at room temperature for 1-12 hours. The reaction can be monitored by TLC.
-
Upon completion, concentrate the solvent under reduced pressure. The resulting thiourea is often a solid that can be purified by recrystallization or silica gel chromatography if necessary.
Applications in Research and Drug Development
While no specific, peer-reviewed biological studies have been published for 4-isopropylphenyl isothiocyanate itself, its chemical class is one of the most intensely studied groups of naturally derived chemopreventive agents.[7] This provides a strong, scientifically-grounded rationale for its investigation.
A Scaffold for Anticancer Drug Discovery
-
Hypothesized Mechanism of Action: Many bioactive ITCs, such as phenethyl isothiocyanate (PEITC), exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) via the generation of reactive oxygen species (ROS) and the inhibition of key cell survival signaling pathways like NF-κB and Akt.[8][9] It is highly plausible that 4-isopropylphenyl isothiocyanate shares these properties.
-
Research Directive: This compound serves as an excellent starting point for synthesizing a library of thiourea derivatives. By reacting it with various amines (bearing different pharmacophoric groups), researchers can systematically probe the SAR for cytotoxicity against various cancer cell lines (e.g., breast, prostate, lung). The isopropyl group provides a lipophilic anchor, and modifications on the amine-derived portion of the thiourea can be used to optimize potency and selectivity.
Probing the Nrf2 Antioxidant Response Pathway
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Context: The Nrf2-Keap1 signaling pathway is a master regulator of the cellular antioxidant response.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of protective enzymes. Many isothiocyanates, including sulforaphane, are potent activators of this pathway.[11][12] They are understood to react covalently with cysteine sensors on the Keap1 protein, releasing Nrf2.
Hypothesized activation of the Nrf2 pathway by an isothiocyanate.
-
Research Directive: 4-Isopropylphenyl isothiocyanate can be used in cellular assays (e.g., in human keratinocytes or hepatocytes) to quantify Nrf2 activation. Experiments could include ARE-luciferase reporter assays to measure transcriptional activity and Western blots to confirm the upregulation of downstream proteins like HO-1 and NQO1. Its potency can be directly compared to known activators like sulforaphane.
Safety and Handling
As a reactive electrophile, 4-isopropylphenyl isothiocyanate must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [Matrix Scientific]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Isopropylphenyl isothiocyanate (CAS 89007-45-4) is more than a simple chemical reagent; it is a strategically valuable building block for medicinal chemistry and chemical biology. Its straightforward synthesis, well-defined spectroscopic signature, and the potent reactivity of its isothiocyanate group make it an ideal tool for researchers. While direct biological data remains to be published, the extensive literature on analogous compounds provides a robust scientific foundation for investigating its potential as an anticancer agent and modulator of cellular stress pathways like Nrf2. This guide provides the necessary technical information and validated protocols to empower researchers to confidently incorporate this compound into their discovery programs.
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Jakubikova, J., et al. (2006). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. ACS Publications. Retrieved January 12, 2026, from [Link]
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Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Primary Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at [Link]
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Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696. Available at [Link]
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